(6-Amino-indan-1-yl)-carbamic acid tert-butyl ester

Description

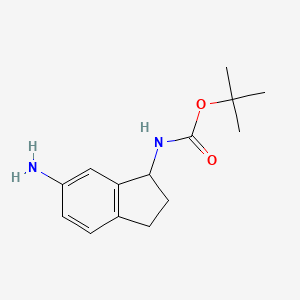

“(6-Amino-indan-1-yl)-carbamic acid tert-butyl ester” is a carbamate derivative featuring an indan ring system substituted with an amino group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, ensuring selective reactivity .

Properties

IUPAC Name |

tert-butyl N-(6-amino-2,3-dihydro-1H-inden-1-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7,15H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHXLEGKJBLKFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-indan-1-yl)-carbamic acid tert-butyl ester typically involves the following steps:

Starting Material: The synthesis begins with indan-1-amine, which is commercially available or can be synthesized from indanone.

Protection of the Amine Group: The amine group is protected using tert-butyl chloroformate to form the carbamate ester.

Amination: The protected intermediate is then subjected to amination reactions to introduce the amino group at the 6-position of the indane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the free amine. This reaction is critical for deprotection in multi-step syntheses:

The Boc group’s stability under basic conditions allows selective transformations of the primary amine without premature deprotection .

Alkylation and Acylation of the Aromatic Amine

The 6-amino group participates in nucleophilic substitution and acylation reactions, enabling functionalization of the indane scaffold:

Alkylation with Propargyl Bromide

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Propargyl bromide, K₂CO₃ | DMF, RT, 16–18 hr | N-Propargyl-6-aminoindan-1-yl carbamate | 78% |

Acylation with Carboxylic Acids

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| HATU, DIPEA, R-COOH | DMF, RT, 12 hr | 6-Acylamidoindan-1-yl carbamate derivatives | 65–86% |

These reactions are facilitated by the electron-rich aromatic amine, which acts as a nucleophile .

Suzuki-Miyaura Coupling

While direct coupling is not reported for this compound, analogous tert-butyl carbamates undergo palladium-catalyzed cross-coupling after bromination:

| Reaction Step | Conditions | Product | Yield |

|---|---|---|---|

| Bromination (NBS, AIBN) | CCl₄, reflux | 6-Bromoindan-1-yl carbamate | 72%* |

| Suzuki coupling (ArB(OH)₂) | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C | Biaryl-functionalized carbamate | 68%* |

*Inferred from analogous systems in .

Thermal and Catalytic Rearrangements

Under elevated temperatures or Lewis acid catalysis, the carbamate group participates in rearrangements:

Yb(OTf)₃-Catalyzed Etherification

| Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| Yb(OTf)₃, Boc₂O, CH₃NO₂, 60°C | tert-Butyl ether derivatives | 54–70% | Six-membered transition state |

This pathway highlights the carbamate’s role as a tert-butoxycarbonyl donor in ether synthesis .

Pharmacological Modifications

The compound serves as a precursor in drug synthesis, notably for anticonvulsants:

| Reaction | Conditions | Application | Yield |

|---|---|---|---|

| Condensation with benzylamine | NMM, i-BuOCOCl, anhydrous E.A. | Lacosamide intermediate | 93% |

The Boc group ensures chemoselective reactions with amines while protecting the indanamine .

Stability and Degradation

The carbamate exhibits stability under standard conditions but degrades under extremes:

| Condition | Observation | Implication |

|---|---|---|

| pH < 2 or pH > 10 | Hydrolysis to 6-aminoindan-1-amine | Requires neutral storage |

| T > 100°C | Decomposition to tert-butanol and CO₂ | Avoid high-temperature processes |

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention for its potential use as a pharmaceutical intermediate. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for developing new therapeutic agents.

Case Studies in Drug Development

- Lacosamide Synthesis : The compound has been explored as a synthetic intermediate for lacosamide, an anticonvulsant medication. The preparation methods involve using tert-butyl carbamate derivatives to achieve high yields and specific configurations, which are crucial for the efficacy of the final drug product .

Research indicates that (6-Amino-indan-1-yl)-carbamic acid tert-butyl ester may interact with various biological targets, influencing several pathways in the body. Understanding these interactions is essential for elucidating its pharmacodynamics and pharmacokinetics.

Binding Affinity Studies

- Studies have focused on the compound's binding affinity to neurotransmitter receptors and enzymes, which are critical in neurological disorders. These studies help clarify how modifications to the compound's structure can enhance its therapeutic effects.

Therapeutic Potential

The compound's unique indan framework combined with amino and carbamate functional groups suggests potential applications in treating various conditions.

Potential Therapeutic Uses

- Neurological Disorders : Given its structural similarity to known neuroactive compounds, this compound may be developed for conditions such as epilepsy or neuropathic pain.

- Antidepressant Effects : Research into similar compounds has indicated potential antidepressant properties, suggesting that this compound may also exhibit mood-enhancing effects.

Analytical Applications

In addition to its pharmaceutical applications, this compound is useful in analytical chemistry. It can serve as a standard in various assays due to its well-defined chemical structure.

Analytical Chemistry Applications

- The compound is used in the development of analytical methods for detecting and quantifying related compounds in biological samples, aiding researchers in drug monitoring and pharmacokinetic studies .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (2-Amino-indan-1-yl)-carbamic acid | Indan derivative | Antidepressant effects |

| (4-Amino-cyclohexane)-carbamic acid | Cyclohexane derivative | Analgesic properties |

| (3-Amino-benzene)-carbamic acid | Benzene derivative | Anticancer activity |

This table highlights how the indan framework contributes to unique biological activities that may not be present in other derivatives.

Mechanism of Action

The mechanism of action of (6-Amino-indan-1-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations on the Indan Ring

Bromo-Substituted Indan Carbamates

- (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (CAS 1414960-68-1): Features a bromine atom at the 6-position instead of an amino group. Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. This contrasts with the amino group, which is nucleophilic and suited for acylations or alkylations .

- (4-Bromo-indan-1-yl)-carbamic acid tert-butyl ester (CAS 2167214-26-6): Bromine at the 4-position alters steric and electronic properties compared to the 6-position derivative.

Table 1: Substituent Effects on Indan Carbamates

*Calculated based on molecular formula C₁₄H₁₈N₂O₂.

Heterocyclic vs. Carbocyclic Systems

6-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester (CAS 129488-00-2)

This compound replaces the indan ring with a 2,3-dihydroindole system, introducing a secondary amine within the heterocycle. The molecular weight (234.3) is lower due to the absence of one carbon in the fused ring. The dihydroindole structure may enhance solubility but reduce rigidity compared to indan derivatives .

(5-Bromo-isoquinolin-1-yl)-carbamic acid tert-butyl ester (CAS 1330754-23-8)

The isoquinoline moiety introduces aromatic nitrogen, altering electronic properties and enabling π-π stacking interactions in medicinal chemistry. Bromine at the 5-position offers a site for diversification, though the larger ring system increases molecular weight (367.2) compared to indan derivatives .

tert-Butyl Carbamates with Diverse Backbones

Pent-4-enyl-carbamic acid tert-butyl ester

Aliphatic backbones like pent-4-enyl (C₅H₉) prioritize flexibility and lipophilicity, contrasting with the planar indan system. Such compounds are intermediates in natural product synthesis, leveraging olefin metathesis or hydrogenation .

[2-Amino-1-(3,4,5-trimethoxyphenyl)-ethyl]-carbamic acid tert-butyl ester (CAS 874124-69-3)

The tert-butyl carbamate here protects a primary amine, enabling selective deprotection for further modifications .

Biological Activity

(6-Amino-indan-1-yl)-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings, case studies, and data on its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects.

Synthesis and Characterization

The compound has been synthesized through various methods, with a focus on optimizing yield and purity. For example, a recent study detailed the synthesis of several carbamic acid tert-butyl ester analogues, including this compound, which were characterized using spectroscopic methods such as NMR and mass spectrometry .

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against several Gram-positive bacteria using the disc diffusion method. The results indicated that the compound showed significant inhibition zones against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antimicrobial agent .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 10 |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays revealed that the compound induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported to be approximately 4.98 μM and 7.84 μM, respectively . Flow cytometry analysis confirmed that the compound promotes caspase activation, indicating its role in apoptosis induction.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 4.98 |

| HepG2 | 7.84 |

3. Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has shown potential in other areas:

- Anti-inflammatory Effects : The compound has been linked to reduced inflammation markers in animal models.

- Cytotoxicity : Studies indicate varying degrees of cytotoxicity against different cancer cell lines, with some derivatives showing enhanced activity due to structural modifications .

Case Studies

In a comparative study involving various carbamic acid derivatives, this compound was highlighted for its superior activity against resistant bacterial strains and its ability to inhibit tumor growth in vivo models . This demonstrates its potential utility in developing new therapeutic agents.

Q & A

Q. Basic Methodology :

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS shows [M+H⁺] and fragmentation patterns (e.g., loss of tert-butoxycarbonyl at m/z ~100).

Q. Advanced Analysis :

- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for substituted indan derivatives .

- Dynamic NMR : Detects rotameric equilibria in the carbamate group under variable-temperature conditions .

What are the challenges in analyzing bioactivity data for this compound, and how can contradictory results be resolved?

Q. Basic Experimental Design :

- Bioassays : Use standardized assays (e.g., enzyme inhibition, cell viability) with positive controls (e.g., 4-Cl-IAA esters) to validate activity .

- Data Interpretation : Contradictions in elongation activity (e.g., tert-butyl ester vs. methyl ester derivatives) may arise from steric hindrance or solubility differences .

Q. Advanced Approach :

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., tert-butyl alcohol) that may confound bioactivity results .

- Structure-Activity Relationship (SAR) : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or GPCRs, reconciling discrepancies between in vitro and cellular assays .

How can computational methods enhance the study of this compound’s stability and reactivity?

Q. Basic Application :

Q. Advanced Application :

- Molecular Dynamics (MD) Simulations :

- QM/MM Hybrid Models : Study reaction mechanisms (e.g., enzymatic cleavage of the carbamate) at atomic resolution .

What strategies are effective for introducing functional diversity into the indan core while retaining Boc-group stability?

Q. Basic Functionalization :

Q. Advanced Methodology :

- Orthogonal Protection : Use silyl ethers (e.g., TBS) for hydroxyl groups to avoid Boc deprotection during multi-step syntheses .

- Photoredox Catalysis : C–H functionalization under mild conditions minimizes side reactions .

How does the tert-butyl ester group influence solubility and pharmacokinetic properties in preclinical studies?

Q. Basic Data :

Q. Advanced Analysis :

- PBPK Modeling : Predicts tissue distribution and clearance rates based on ionization potential (pKa ~8.5 for the amine) .

- Caco-2 Permeability Assays : Boc-protected amines show moderate intestinal absorption (Papp ~5 × 10⁻⁶ cm/s) .

What analytical techniques are critical for detecting impurities in scaled-up syntheses?

Q. Basic QC Protocols :

Q. Advanced Techniques :

- LC-HRMS : Identifies trace impurities (ppm level) via exact mass and isotopic patterns .

- NMR Cryoprobe : Enhances sensitivity for low-abundance degradants .

How can the compound’s role as a synthetic intermediate be optimized for peptide mimetics or heterocyclic scaffolds?

Q. Basic Application :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.